Cas no 1909287-29-1 ((1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans)

(1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans 化学的及び物理的性質
名前と識別子
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- 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, trans
- (1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans
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- MDL: MFCD29055084
- インチ: 1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17)/t8-,9-
- InChIKey: FAIXZJSJPCRBSS-KYZUINATSA-N
- ほほえんだ: [C@@H]1(C(O)=O)C[C@@H](C2=CC=C(C(F)(F)F)C=C2)C1
(1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-252497-0.25g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 0.25g |
$1065.0 | 2024-06-19 | |
Enamine | EN300-252497-1.0g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 1.0g |
$1157.0 | 2024-06-19 | |
Enamine | EN300-252497-0.5g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 0.5g |
$1111.0 | 2024-06-19 | |
Enamine | EN300-252497-0.1g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 0.1g |
$1019.0 | 2024-06-19 | |
Enamine | EN300-252497-5.0g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 5.0g |
$3355.0 | 2024-06-19 | |
Enamine | EN300-252497-1g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, trans |
1909287-29-1 | 1g |
$1157.0 | 2023-09-14 | ||
Enamine | EN300-252497-10g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, trans |
1909287-29-1 | 10g |
$4974.0 | 2023-09-14 | ||
Enamine | EN300-252497-2.5g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 2.5g |
$2268.0 | 2024-06-19 | |
Enamine | EN300-252497-10.0g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 10.0g |
$4974.0 | 2024-06-19 | |
Enamine | EN300-252497-0.05g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 0.05g |
$972.0 | 2024-06-19 |
(1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
(1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, transに関する追加情報
Introduction to (1R,3R)-3-4-(Trifluoromethyl)phenylcyclobutane-1-carboxylic Acid, Trans (CAS No. 1909287-29-1)
Chemical compound CAS No. 1909287-29-1, specifically identified as (1R,3R)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.
The molecular structure of this compound features a cyclobutane ring substituted with a phenyl group at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring. The stereochemistry of the molecule is defined by the (1R,3R) configuration, which is critical for its biological activity and interaction with biological targets. This specific arrangement of substituents and stereochemistry makes it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific enzymes and receptors involved in various diseases. The trifluoromethyl group in the phenyl ring of this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug discovery. Furthermore, the cyclobutane moiety contributes to the rigidity of the molecule, which can improve binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Preclinical studies have demonstrated that derivatives of this compound exhibit promising effects on neurotransmitter systems involved in conditions such as depression and anxiety. The trifluoromethyl group is known to modulate the pharmacokinetic properties of molecules, leading to improved bioavailability and duration of action.
The synthesis of (1R,3R)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These synthetic strategies are crucial for ensuring that the final product possesses the desired biological activity without unwanted side effects.
Recent advancements in computational chemistry have also played a pivotal role in understanding the interactions between this compound and biological targets. Molecular modeling studies have provided insights into how the structural features of this molecule contribute to its binding affinity and selectivity. These insights are invaluable for designing next-generation drugs with improved efficacy and reduced toxicity.
The pharmacological profile of (1R,3R)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid has been extensively studied in vitro and in vivo. In cell-based assays, this compound has shown potent inhibition of key enzymes implicated in disease pathways. Animal models have further supported its therapeutic potential by demonstrating significant improvements in disease symptoms without notable adverse effects.
As research continues to uncover new therapeutic applications for this compound, it is likely that we will see more derivatives being developed for clinical use. The combination of its unique structural features with its favorable pharmacokinetic properties makes it an ideal candidate for further investigation. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients.
The regulatory landscape for new drug development also plays a critical role in bringing compounds like (1R,3R)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid to market. Compliance with stringent safety and efficacy standards is necessary before any new drug can be approved for human use. However, the growing body of preclinical data supports its potential as a viable therapeutic option.
In conclusion, (1R,3R)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid represents a significant advancement in pharmaceutical chemistry with broad applications in drug development. Its unique structural features, favorable pharmacokinetic properties, and promising preclinical results make it a compelling candidate for further investigation. As research progresses, this compound holds great promise for improving treatments for various diseases.
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